molecular formula C17H24N2O6 B1646147 Ethyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate

Ethyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate

Cat. No. B1646147
M. Wt: 352.4 g/mol
InChI Key: YKLVXLQPUAUIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate is a useful research compound. Its molecular formula is C17H24N2O6 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]-2-nitrobenzoate

InChI

InChI=1S/C17H24N2O6/c1-4-24-17(20)13-9-15(23-3)16(10-14(13)19(21)22)25-11-12-5-7-18(2)8-6-12/h9-10,12H,4-8,11H2,1-3H3

InChI Key

YKLVXLQPUAUIGF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCC2CCN(CC2)C)OC

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCC2CCN(CC2)C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 3-methoxy-4-(1-methylpiperidin-4-ylmethoxy)benzoate (30.6 g, 89 mmol) in methylene chloride (75 ml) was cooled to 0-5° C. TFA (37.5 ml) was added followed by the dropwise addition over 15 minutes of a solution of fuming 24N nitric acid (7.42 ml, 178 mmol) in methylene chloride (15 ml). After completion of the addition, the solution was allowed to warm up and stirred at ambient temperature for 2 hours. The volatiles were removed under vacuum and the residue was dissolved in methylene chloride (50 ml). The solution was cooled to 0-5° C. and ether was added. The precipitate was collected by filtration, and dried under vacuum at 50° C. The solid was dissolved in methylene chloride (500 ml) and 3M hydrogen chloride in ether (30 ml) was added followed by ether (500 ml). The solid was collected by filtration and dried under vacuum at 50° C. to give ethyl 3-methoxy-4-(1-methylpiperidin-4-ylmethoxy)-6-nitrobenzoate (28.4 g, 82%).
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
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Quantity
37.5 mL
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reactant
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Quantity
7.42 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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